molecular formula C8H2ClF4NO4 B040439 6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene CAS No. 120934-16-9

6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene

Cat. No.: B040439
CAS No.: 120934-16-9
M. Wt: 287.55 g/mol
InChI Key: KLDBRLFSXANELD-UHFFFAOYSA-N
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Description

6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene is a chemical compound with the molecular formula C8H2ClF4NO4 and a molecular weight of 287.55 g/mol . This compound is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzodioxene ring, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene typically involves multi-step organic reactions. The starting materials often include chlorinated and fluorinated aromatic compounds, which undergo nitration and cyclization reactions under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing advanced chemical reactors and purification techniques. The scalability of the synthesis process is essential for producing sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-Chloro-2,2,3,3-tetrafluoro-7-amino-1,4-benzodioxene, while substitution reactions can introduce various functional groups into the benzodioxene ring .

Scientific Research Applications

6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene has several applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes and signaling pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2,2,3,3-tetrafluoro-1,4-benzodioxene: Lacks the nitro group, resulting in different chemical and biological properties.

    2,2,3,3-Tetrafluoro-7-nitro-1,4-benzodioxene:

    6-Chloro-7-nitro-1,4-benzodioxene: Lacks the fluorine atoms, leading to variations in its chemical behavior and uses.

Uniqueness

6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene is unique due to the combination of chlorine, fluorine, and nitro groups on the benzodioxene ring. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF4NO4/c9-3-1-5-6(2-4(3)14(15)16)18-8(12,13)7(10,11)17-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDBRLFSXANELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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